molecular formula C5H6ClN5 B15326312 1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride

1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride

Cat. No.: B15326312
M. Wt: 171.59 g/mol
InChI Key: YGVYEHFYXPOXPD-UHFFFAOYSA-N
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Description

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines This compound is known for its unique structure, which combines a triazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazoles with cyanoacetylation, followed by cyclization to form the desired triazolopyridine structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine ring undergoes substitution with nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups.

Scientific Research Applications

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride stands out due to its specific combination of a triazole and pyridine ring, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

Molecular Formula

C5H6ClN5

Molecular Weight

171.59 g/mol

IUPAC Name

2H-triazolo[4,5-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C5H5N5.ClH/c6-3-1-2-7-5-4(3)8-10-9-5;/h1-2H,(H3,6,7,8,9,10);1H

InChI Key

YGVYEHFYXPOXPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2N=C1)N.Cl

Origin of Product

United States

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